
2,4,4-Trimethyl-2-pentyl-1,3-oxazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,4-Trimethyl-2-pentyl-1,3-oxazolidine is a heterocyclic organic compound that belongs to the oxazolidine family. It is characterized by a five-membered ring containing both nitrogen and oxygen atoms. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,4-Trimethyl-2-pentyl-1,3-oxazolidine typically involves the cyclization of amino alcohols with aldehydes or ketones. One common method is the reaction of 2-amino-2-methyl-1-propanol with 2,4,4-trimethylpentanal under acidic conditions. The reaction proceeds through the formation of an intermediate hemiaminal, which then cyclizes to form the oxazolidine ring .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as chiral magnesium phosphate can enhance the enantioselectivity of the reaction, producing high yields of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4,4-Trimethyl-2-pentyl-1,3-oxazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxazolidinones
Reduction: Amines and alcohols
Substitution: Various substituted oxazolidines
Wissenschaftliche Forschungsanwendungen
2,4,4-Trimethyl-2-pentyl-1,3-oxazolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new antibiotics.
Wirkmechanismus
The mechanism of action of 2,4,4-Trimethyl-2-pentyl-1,3-oxazolidine involves its interaction with various molecular targets. In biological systems, it can inhibit the synthesis of proteins by binding to the ribosomal subunits, thereby preventing bacterial growth. The compound’s ability to form stable complexes with metal ions also plays a role in its antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
- 2,4,4-Trimethyl-1,3-oxazolidine
- 3-Benzyl-1,3-oxazolidine
- 4,4-Dimethyl-1,3-oxazolidin-2-one
Comparison: Compared to other oxazolidines, 2,4,4-Trimethyl-2-pentyl-1,3-oxazolidine is unique due to its pentyl substitution, which enhances its lipophilicity and stability. This makes it more suitable for applications requiring hydrophobic properties and increased resistance to degradation .
Eigenschaften
CAS-Nummer |
51805-99-3 |
|---|---|
Molekularformel |
C11H23NO |
Molekulargewicht |
185.31 g/mol |
IUPAC-Name |
2,4,4-trimethyl-2-pentyl-1,3-oxazolidine |
InChI |
InChI=1S/C11H23NO/c1-5-6-7-8-11(4)12-10(2,3)9-13-11/h12H,5-9H2,1-4H3 |
InChI-Schlüssel |
HLNRSYPKQGPZNK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1(NC(CO1)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenylbis[2-(phenylethynyl)phenyl]phosphane](/img/structure/B14643083.png)
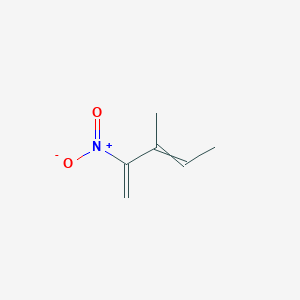
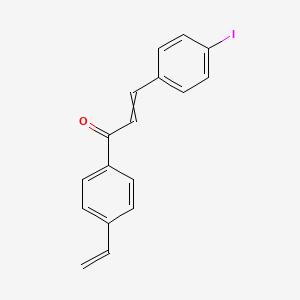
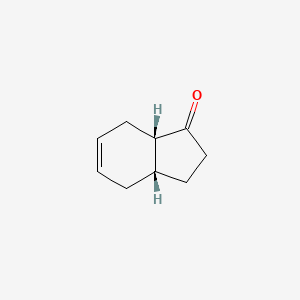
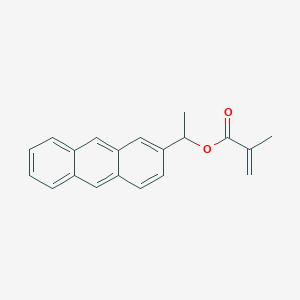
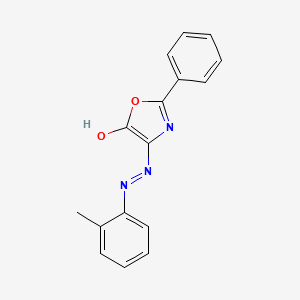
![N-[4-(2-Ethoxyethoxy)-2-nitrophenyl]acetamide](/img/structure/B14643102.png)


![4,4'-{1-[(4-Chlorophenyl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine](/img/structure/B14643121.png)
![[(Buta-1,3-dien-2-yl)oxy]benzene](/img/structure/B14643124.png)


![1-Methyl-4-[(propan-2-yl)peroxy]cyclohexane](/img/structure/B14643150.png)
